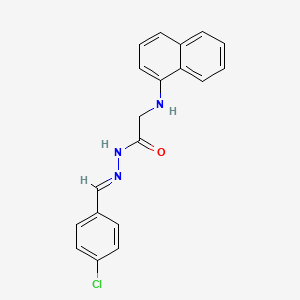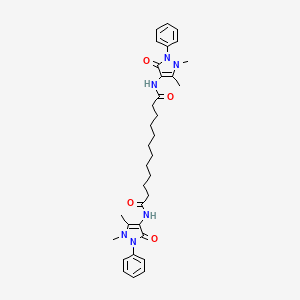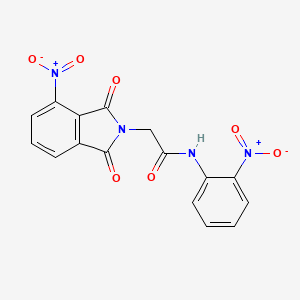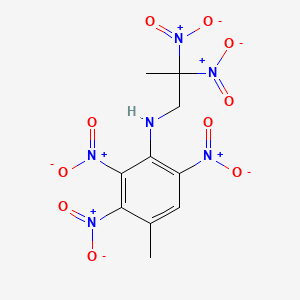![molecular formula C26H16Cl2N4O4 B11550186 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11550186.png)
N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by the presence of nitro and chloro substituents on a phenyl ring, connected through a methanimine linkage to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves the following steps:
Chlorination: Chlorine atoms are introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Methanimine Linkage: The methanimine linkage is formed through a condensation reaction between an aldehyde and an amine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and chlorination processes, followed by controlled condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanimine linkage, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of oxidized derivatives, potentially breaking the methanimine linkage.
Scientific Research Applications
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic uses.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents can influence the compound’s binding affinity and specificity, while the methanimine linkage can facilitate interactions with nucleophilic sites on target molecules. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Heparinoids: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its specific combination of nitro and chloro substituents, along with the methanimine linkage. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H16Cl2N4O4 |
|---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[4-[4-[(4-chloro-3-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H16Cl2N4O4/c27-23-11-1-17(13-25(23)31(33)34)15-29-21-7-3-19(4-8-21)20-5-9-22(10-6-20)30-16-18-2-12-24(28)26(14-18)32(35)36/h1-16H |
InChI Key |
YPHJPGALJXJUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11550104.png)
![2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11550111.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11550114.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11550117.png)

![4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B11550129.png)


![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11550134.png)

![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11550142.png)
![(4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B11550149.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11550163.png)
